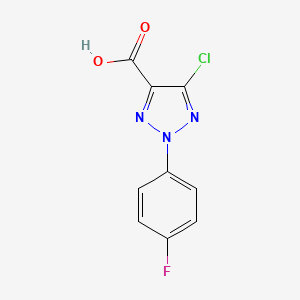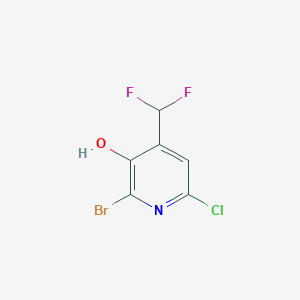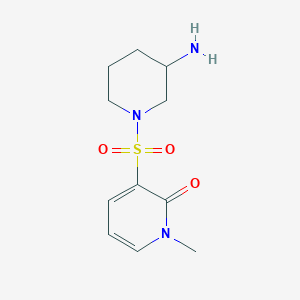
(1-((6-Methylpyridin-3-yl)methyl)piperidin-4-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-((6-Methylpyridin-3-yl)methyl)piperidin-4-yl)methanamine is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring substituted with a methanamine group and a 6-methylpyridin-3-ylmethyl group. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-((6-Methylpyridin-3-yl)methyl)piperidin-4-yl)methanamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-methylpyridine and piperidine.
Formation of Intermediate: The 6-methylpyridine is first converted to 6-methylpyridin-3-ylmethyl chloride through a chlorination reaction using thionyl chloride.
Nucleophilic Substitution: The 6-methylpyridin-3-ylmethyl chloride is then reacted with piperidine to form (6-methylpyridin-3-ylmethyl)piperidine.
Reductive Amination: Finally, the (6-methylpyridin-3-ylmethyl)piperidine undergoes reductive amination with formaldehyde and ammonium formate to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(1-((6-Methylpyridin-3-yl)methyl)piperidin-4-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce any potential carbonyl groups.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the pyridine ring, depending on the reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced amines.
Substitution: Formation of substituted piperidine or pyridine derivatives.
Aplicaciones Científicas De Investigación
(1-((6-Methylpyridin-3-yl)methyl)piperidin-4-yl)methanamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (1-((6-Methylpyridin-3-yl)methyl)piperidin-4-yl)methanamine involves its interaction with specific molecular targets. It may act as a ligand for certain receptors, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- (1-((6-Ethylpyridin-3-yl)methyl)piperidin-4-yl)methanamine
- (1-((6-Fluoropyridin-3-yl)methyl)piperidin-4-yl)methanamine
- (1-((6-Chloropyridin-3-yl)methyl)piperidin-4-yl)methanamine
Uniqueness
(1-((6-Methylpyridin-3-yl)methyl)piperidin-4-yl)methanamine is unique due to the presence of the 6-methyl group on the pyridine ring, which can influence its binding affinity and selectivity towards specific receptors. This structural feature may also affect its pharmacokinetic and pharmacodynamic properties, making it distinct from other similar compounds.
Propiedades
Fórmula molecular |
C13H21N3 |
|---|---|
Peso molecular |
219.33 g/mol |
Nombre IUPAC |
[1-[(6-methylpyridin-3-yl)methyl]piperidin-4-yl]methanamine |
InChI |
InChI=1S/C13H21N3/c1-11-2-3-13(9-15-11)10-16-6-4-12(8-14)5-7-16/h2-3,9,12H,4-8,10,14H2,1H3 |
Clave InChI |
FPBUABMSWMVKMH-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC=C(C=C1)CN2CCC(CC2)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Bromo-3-methyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B11785602.png)



![3-amino-N-(4-chlorophenyl)-4-(4-methoxyphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11785635.png)


![3-Hydroxy-2,3-dimethylbutan-2-yl 4-(3-(((furan-2-ylmethyl)amino)methyl)phenyl)-1,7,7-trimethylbicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B11785648.png)
![3-Methyl-2-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B11785657.png)



![5-Cyclopropyl-2,3,4,5-tetrahydro-1H-pyrido[2,3-b][1,4]diazepine](/img/structure/B11785687.png)
